4-Nitrophenyl 1-thio-beta-D-mannopyranoside
CAS No.: 55385-51-8
Cat. No.: VC20754470
Molecular Formula: C12H15NO7S
Molecular Weight: 317.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55385-51-8 |
---|---|
Molecular Formula | C12H15NO7S |
Molecular Weight | 317.32 g/mol |
IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 |
Standard InChI Key | IXFOBQXJWRLXMD-GCHJQGSQSA-N |
Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES | C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
4-Nitrophenyl 1-thio-beta-D-mannopyranoside is a chemical compound that belongs to the class of thioglycosides. This compound is characterized by the presence of a nitrophenyl group and a thiol (-S-) linkage attached to a beta-D-mannopyranoside structure. It is often used in biochemical research, particularly in studies involving glycosidases and glycosyltransferases due to its enzymatic stability and reactivity.
Synthesis and Applications
The synthesis of 4-Nitrophenyl 1-thio-beta-D-mannopyranoside involves the reaction of beta-D-mannopyranoside with a nitrophenyl thiol. This compound serves as a substrate for various enzymes, particularly in studies that explore glycosidic bond cleavage and formation.
Applications:
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Enzymatic Studies: Used as a substrate in assays for glycosidases and glycosyltransferases.
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Pharmacological Research: Investigated for potential roles as pharmacological chaperones.
Biological Significance
Thioglycosides like 4-Nitrophenyl 1-thio-beta-D-mannopyranoside are important for studying the structural and mechanistic aspects of glycosidic enzymes. They provide insights into enzyme-substrate interactions and can be utilized in the development of inhibitors or modulators for therapeutic purposes.
Research Findings
Recent studies have highlighted the utility of thioglycosides in enzymatic stability and their role as analogs of glycosides. For instance, research has demonstrated that these compounds can serve as effective substrates for enzymatic reactions, facilitating the understanding of glycoprotein synthesis and metabolism.
Table 2: Research Highlights
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